molecular formula C8H4BrN3 B1389637 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile CAS No. 1159982-14-5

4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile

Cat. No.: B1389637
CAS No.: 1159982-14-5
M. Wt: 222.04 g/mol
InChI Key: FISOZTLOLLQPFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile is a chemical compound used as a pharmaceutical intermediate . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has shown potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, involves targeting FGFRs, which is an attractive strategy for cancer therapy .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C8H5BrN2O and has a molecular weight of 225.04 .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role as a pharmaceutical intermediate .


Physical and Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 222.04 . Its IUPAC name is this compound .

Mechanism of Action

The mechanism of action of 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile is related to its potent activities against FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, and targeting them represents an attractive strategy for cancer therapy .

Safety and Hazards

The compound is harmful if swallowed or inhaled, and it can cause skin irritation and serious eye damage .

Future Directions

The future directions for the use of 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile and its derivatives are primarily in the field of cancer therapy, particularly in the development of FGFR inhibitors .

Properties

IUPAC Name

4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-6-1-2-11-8-7(6)5(3-10)4-12-8/h1-2,4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISOZTLOLLQPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672259
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159982-14-5
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.